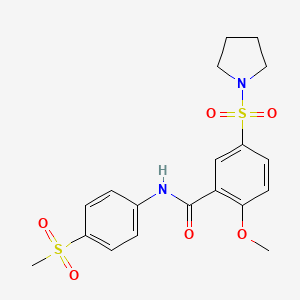

2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-(4-methylsulfonylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-27-18-10-9-16(29(25,26)21-11-3-4-12-21)13-17(18)19(22)20-14-5-7-15(8-6-14)28(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSYNZKLYIEVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy, methylsulfonyl, and pyrrolidinylsulfonyl groups through various substitution reactions. Common reagents used in these steps include methoxybenzene, methylsulfonyl chloride, and pyrrolidine, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfonamide Derivatives with Heterocyclic Substituents

(a) (S)-1-(2-Hydroxyethyl)-4-Methyl-N-[4-(Methylsulfonyl)phenyl]-5-[2-(Trifluoromethyl)phenyl]-1H-Pyrrole-3-Carboxamide

- Structural Differences : Replaces the benzene core with a pyrrole ring and introduces a trifluoromethylphenyl group.

- Functional Impact :

- The trifluoromethyl group increases lipophilicity and metabolic stability compared to the methoxy group in the target compound.

- The hydroxyethyl side chain may improve aqueous solubility but could reduce blood-brain barrier penetration.

(b) 4-Methoxy-N-(2-Methoxy-5-Morpholin-4-ylsulfonylphenyl)benzenesulfonamide (CAS 871486-55-4)

- Structural Differences : Uses a morpholine-sulfonyl group instead of pyrrolidinylsulfonyl.

- Dual methoxy groups may lower metabolic oxidation rates compared to the target compound’s single methoxy group.

Pyrrolidine-Containing Analogues

(a) 5-(Aminosulphonyl)-N-((1-(2-Hydroxyethyl)-2-Pyrrolidinyl)methyl)-2-Methoxybenzamide (CAS 62105-07-1)

- Structural Differences: Substitutes pyrrolidin-1-ylsulfonyl with an aminosulfonyl group and adds a hydroxyethyl-pyrrolidinylmethyl chain.

- Functional Impact: The aminosulfonyl group may enhance solubility but reduce receptor selectivity due to increased polarity.

(b) 4-Amino-N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-Ethylsulfonyl-2-Methoxy-Benzamide

- Structural Differences: Replaces methylsulfonyl with ethylsulfonyl and introduces an amino group.

- The amino group may enhance intermolecular interactions (e.g., hydrogen bonding) but increase susceptibility to oxidation.

Substituent-Driven Solubility and Bioavailability

Key Research Findings

- Electronic Effects : The target compound’s methylsulfonyl and pyrrolidinylsulfonyl groups balance electron-withdrawing and donating properties, optimizing receptor binding .

- Metabolic Pathways : Ethylsulfonyl derivatives exhibit longer half-lives than methylsulfonyl analogues due to reduced cytochrome P450 interactions .

- Solubility Trade-offs : Hydroxyethyl groups (e.g., ) enhance solubility but may limit CNS activity, whereas morpholine derivatives () prioritize solubility over bioavailability.

Biological Activity

2-Methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, often referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is largely attributed to its interaction with various biological targets. Notably, it has been shown to inhibit specific enzymes and receptors involved in cell signaling pathways, particularly those related to cancer and inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on available research findings:

Antitumor Efficacy

Research has demonstrated that the compound exhibits significant antitumor activity. In vitro studies showed that it effectively inhibited the growth of human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating potent cytotoxicity (IC50 < 30 µM) . The mechanism appears to involve the induction of apoptosis through activation of caspase pathways.

Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory properties revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cell cultures, suggesting its potential use in treating inflammatory diseases .

Enzyme Targeting

The compound has been identified as a selective inhibitor of certain kinases, including MPS1, which plays a crucial role in mitosis and cancer progression. In biochemical assays, it demonstrated an IC50 value of approximately 37 nM against MPS1, indicating strong inhibitory activity .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability. Toxicity assessments in animal models indicate a manageable safety profile, although further studies are necessary to fully elucidate its pharmacological properties and long-term effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, and what challenges arise during purification?

- Methodology : The compound’s synthesis likely involves sequential sulfonylation of the benzamide core. For example, details a similar approach where sulfonyl chloride reacts with intermediates in dry pyridine under mild conditions (5 hours, room temperature). Purification challenges include isolating hygroscopic sulfonamide derivatives, requiring flash chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation. Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic and crystallographic analyses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.